molecular formula C11H9BrO3 B13569781 Methyl2-(3-bromo-5-ethynylphenoxy)acetate

Methyl2-(3-bromo-5-ethynylphenoxy)acetate

Cat. No.: B13569781
M. Wt: 269.09 g/mol
InChI Key: MNVJIAWXWBWDQO-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is an organic compound with the molecular formula C11H9BrO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom and an ethynyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-bromo-5-ethynylphenoxy)acetate typically involves the following steps:

    Bromination: The starting material, phenoxyacetic acid, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.

    Ethynylation: The brominated intermediate is then subjected to ethynylation, where an ethynyl group is introduced at the 5-position of the phenyl ring.

    Esterification: Finally, the ethynylated intermediate is esterified with methanol to form methyl 2-(3-bromo-5-ethynylphenoxy)acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-5-ethynylphenoxy)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The ethynyl group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyacetates, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Methyl 2-(3-bromo-5-ethynylphenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of brominated and ethynylated phenoxyacetates on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-(3-bromo-5-ethynylphenoxy)acetate involves its interaction with specific molecular targets. The bromine and ethynyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making the compound useful in studying biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromoacetate: A simpler analog without the ethynyl group.

    Phenoxyacetic acid: The parent compound without bromine and ethynyl substitutions.

    Ethynylphenoxyacetic acid: A related compound with only the ethynyl group substitution.

Uniqueness

Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is unique due to the presence of both bromine and ethynyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 2-(3-bromo-5-ethynylphenoxy)acetate

InChI

InChI=1S/C11H9BrO3/c1-3-8-4-9(12)6-10(5-8)15-7-11(13)14-2/h1,4-6H,7H2,2H3

InChI Key

MNVJIAWXWBWDQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC(=CC(=C1)C#C)Br

Origin of Product

United States

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